A Comprehensive Technical Guide to 3-(Pyridin-4-yl)propan-1-ol: Synthesis, Properties, and Applications in Research and Development
A Comprehensive Technical Guide to 3-(Pyridin-4-yl)propan-1-ol: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Nomenclature
An initial survey of chemical literature and databases reveals a common point of ambiguity regarding the nomenclature of propanol-substituted pyridines. The query "3-(PYRIDIN-4-YLOXY)PROPAN-1-OL" suggests a chemical structure featuring an ether linkage between the pyridine ring and the propanol moiety. However, this specific ether is not widely documented. In contrast, the isomeric compound 3-(Pyridin-4-yl)propan-1-ol , where the propyl chain is directly bonded to the pyridine ring, is a well-characterized and commercially available reagent. This guide will focus on the latter, providing a comprehensive overview of its chemical identity, properties, synthesis, and applications, which are of significant interest to the scientific community.
Part 1: Chemical Identity and Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-pyridin-4-ylpropan-1-ol [1]. Due to its prevalence in research and commerce, it is also known by several synonyms, which are crucial to recognize when searching databases and literature.
| Identifier Type | Value | Source |
| IUPAC Name | 3-pyridin-4-ylpropan-1-ol | PubChem[1] |
| CAS Number | 2629-72-3 | PubChem[1] |
| Molecular Formula | C8H11NO | PubChem[1] |
| Common Synonyms | 4-Pyridinepropanol | PubChem[1] |
| 4-(3-Hydroxypropyl)pyridine | PubChem[1] | |
| 3-(4-Pyridyl)-1-propanol | LookChem[2] | |
| EINECS | 220-107-8 | LookChem[2] |
It is imperative to distinguish this compound from its isomers, such as 3-pyridin-3-ylpropan-1-ol (CAS: 2859-67-8), as their chemical and physical properties, as well as their reactivity, can differ significantly[3][4][5][6].
Physicochemical Properties
A summary of the key physicochemical properties of 3-(Pyridin-4-yl)propan-1-ol is presented below. These parameters are critical for experimental design, particularly in determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | PubChem[1] |
| Melting Point | 35-39 °C (lit.) | LookChem[2] |
| Boiling Point | 289 °C (lit.) | LookChem[2] |
| Density | 1.061 g/mL at 25 °C (lit.) | LookChem[2] |
| Flash Point | >230 °F | LookChem[2] |
Part 2: Synthesis and Methodologies
The synthesis of 3-(pyridin-4-yl)propan-1-ol is a fundamental process for its application in further chemical transformations. While commercially available, understanding its synthesis provides insights into potential impurities and alternative derivatization strategies. A common synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of 3-(pyridin-4-yl)propan-1-ol from a pyridine-4-carboxaldehyde precursor. This multi-step process is a common strategy in organic synthesis.
Caption: Generalized synthetic workflow for 3-(pyridin-4-yl)propan-1-ol.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative, non-exhaustive protocol based on standard organic chemistry principles. Note: All procedures should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.
Step 1: Wittig-Horner-Emmons Reaction
-
To a solution of sodium ethoxide in anhydrous ethanol, add diethyl phosphonoacetate dropwise at 0 °C.
-
After stirring for 30 minutes, add pyridine-4-carboxaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(pyridin-4-yl)acrylate.
Step 2: Catalytic Hydrogenation
-
Dissolve the crude ethyl 3-(pyridin-4-yl)acrylate in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 3-(pyridin-4-yl)propanoate.
Step 3: Reduction to the Alcohol
-
Prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a solution of ethyl 3-(pyridin-4-yl)propanoate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure 3-(pyridin-4-yl)propan-1-ol.
Part 3: Applications in Research and Drug Development
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a flexible propanol side chain in 3-(pyridin-4-yl)propan-1-ol makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.
Role as a Synthetic Intermediate
3-(Pyridin-4-yl)propan-1-ol serves as a key intermediate in the synthesis of a variety of compounds. Its hydroxyl group can be readily functionalized to introduce other chemical moieties, and the pyridine ring can participate in various coupling reactions.
One notable application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been investigated as potential Raf kinase inhibitors for cancer therapy. In such syntheses, the propanol side chain can be modified and incorporated into the final molecule.
Potential in Kinase Inhibitor Scaffolds
The pyridine ring is a well-established hinge-binding motif for many protein kinases. The 3-(pyridin-4-yl)propan-1-ol scaffold can be elaborated to create potent and selective kinase inhibitors. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promise as anti-leukemic agents and topoisomerase IIα inhibitors[7][8]. The propanol side chain can be used to introduce substituents that occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.
Use in the Development of Other Biologically Active Molecules
The versatility of the 3-(pyridin-4-yl)propan-1-ol structure allows for its incorporation into a wide range of molecular architectures. Pyridinone derivatives, for example, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[9]. The synthesis of such compounds can utilize pyridine-containing starting materials like 3-(pyridin-4-yl)propan-1-ol.
The following diagram illustrates the logical relationship of 3-(pyridin-4-yl)propan-1-ol as a building block in the development of potential therapeutics.
Caption: Role of 3-(Pyridin-4-yl)propan-1-ol as a versatile building block.
Part 4: Safety and Handling
According to aggregated GHS information, 3-(pyridin-4-yl)propan-1-ol is classified as causing skin and serious eye irritation[1]. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
3-(Pyridin-4-yl)propan-1-ol is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity make it an important starting material for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. A clear understanding of its nomenclature, properties, and safe handling is paramount for its effective use in research and development.
References
-
PubChem. 4-Pyridinepropanol. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Pyridinepropanol. National Center for Biotechnology Information. [Link]
-
NIST. 3-Pyridinepropanol. NIST Chemistry WebBook. [Link]
-
LookChem. 4-Pyridinepropanol. [Link]
-
Oakwood Chemical. 3-(Pyridin-4-yl)propan-1-ol. [Link]
- Google Patents. 4-(imidazo[1,2-a]pyridin-3-yl)
-
PubChemLite. 3-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride. [Link]
-
The Good Scents Company. 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one. [Link]
-
Chemdad. 3-Pyridinepropanol. [Link]
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
- Google Patents. Pyrazole [3, 4-b] pyridine raf inhibitors.
-
ResearchGate. Synthesis of 3-(pyridin-4-yl)-[1][3][10]triazolo[4,3-a]pyridine... [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Hoffman Fine Chemicals. 3-(Pyridin-4-yl)propan-1-amine. [Link]
-
PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
-
ResearchGate. (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
Sources
- 1. 4-Pyridinepropanol | C8H11NO | CID 72923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2629-72-3,4-Pyridinepropanol | lookchem [lookchem.com]
- 3. 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Pyridinepropanol [webbook.nist.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-Pyridinepropanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. 2629-72-3|3-(Pyridin-4-yl)propan-1-ol|BLD Pharm [bldpharm.com]
